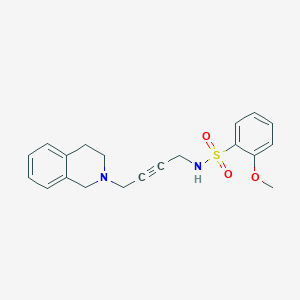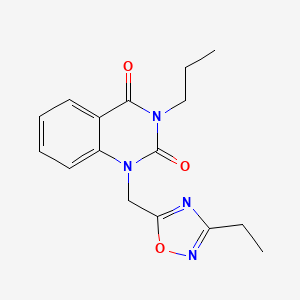
1-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups and rings. It includes a 1,2,4-oxadiazole ring, which is a type of heterocyclic aromatic compound . These types of compounds are known to have a broad spectrum of biological activity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Oxadiazole derivatives can undergo a variety of reactions, including acylation, cyclization, and coupling .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Studies on the pharmacokinetics and metabolism of novel compounds provide crucial information for their potential therapeutic applications. For instance, the disposition and metabolism study of SB-649868, an orexin 1 and 2 receptor antagonist, in humans revealed insights into its elimination routes, metabolite identification, and the drug's half-life, suggesting its development potential for insomnia treatment (Renzulli et al., 2011). Such studies are fundamental in understanding how a compound like 1-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione might be processed in the body, aiding in the development of safe and effective therapeutic strategies.
Safety and Efficacy in Treatment
Evaluating the safety and efficacy of chemical compounds is paramount in their development for medical applications. Research on WR 238605, an 8-aminoquinoline drug for malaria treatment, highlights the importance of first-time-in-human studies to assess these factors. The study demonstrated WR 238605's tolerability and its pharmacokinetic properties, making it a candidate for further testing as a prophylactic and treatment agent for malaria (Brueckner et al., 1998). Similar research could explore the therapeutic potential of the compound , emphasizing its safety profile and therapeutic window.
Industrial and Environmental Exposure
Investigating the effects of exposure to chemical compounds in industrial and environmental contexts is crucial for public health. The study on the morbidity of personnel potentially exposed to vinclozolin, a fungicide, provides insights into the health outcomes of chemical exposure. The research found no evidence of health effects induced by vinclozolin among employees, including no antiandrogenic effects (Zober et al., 1995). This approach could be applied to assess the occupational and environmental safety of this compound, ensuring that its use does not pose health risks to workers or the environment.
Wirkmechanismus
The mechanism of action would depend on the specific biological activity of the compound. Oxadiazole derivatives have been reported to possess a variety of biological activities, including anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic activities .
Eigenschaften
IUPAC Name |
1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-propylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-3-9-19-15(21)11-7-5-6-8-12(11)20(16(19)22)10-14-17-13(4-2)18-23-14/h5-8H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYSLLWYFQALOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-(2,4-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2592290.png)
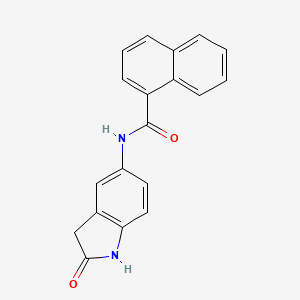
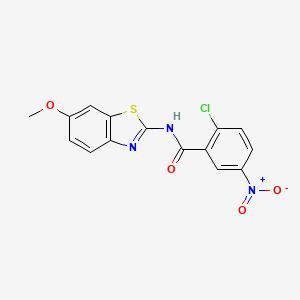
![2-(benzo[d][1,3]dioxol-5-yl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2592293.png)

![N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2592300.png)
![(1,5-Dimethylpyrazol-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2592301.png)

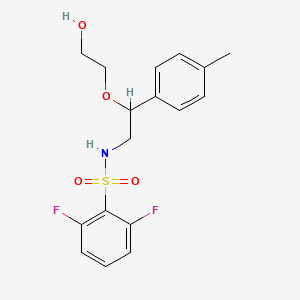
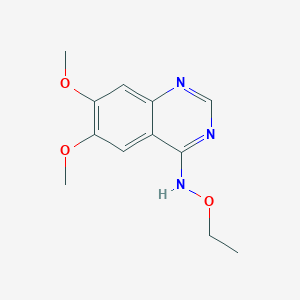
![N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2592306.png)
![1-[(4-Methoxynaphthyl)sulfonyl]-2-methyl-5-nitroimidazole](/img/structure/B2592308.png)
![1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2592309.png)
